Methyl O-methylpodocarpate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-10-5-11-19(2,17(20)22-4)16(18)9-7-13-6-8-14(21-3)12-15(13)18/h6,8,12,16H,5,7,9-11H2,1-4H3/t16-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKWXDWRTACMCC-QRQLOZEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231-74-9 | |

| Record name | Methyl (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-1-phenanthrenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl [1S-(1α,4aα,10aβ)]-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethylphenanthren-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl O-methylpodocarpate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-methylpodocarpate, a diterpenoid derivative of podocarpic acid, represents a class of molecules that has garnered significant interest in the scientific community. Diterpenoids, in general, exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] This guide provides a comprehensive overview of the chemical structure and properties of Methyl O-methylpodocarpate, offering a foundational resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

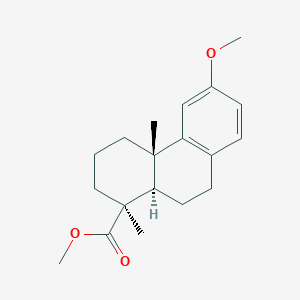

Chemical Structure and Stereochemistry

Methyl O-methylpodocarpate possesses a rigid tricyclic skeleton characteristic of the pimarane-type diterpenes. Its formal name is methyl (4aR,10aR)-1,4a-dimethyl-7-methoxy-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate. The structure is defined by its specific stereochemistry, which is crucial for its biological activity and chemical reactivity.

Key Structural Features:

-

Tricyclic Core: A hydrogenated phenanthrene ring system forms the core of the molecule.

-

Chiral Centers: The molecule contains multiple chiral centers, leading to a specific three-dimensional arrangement. The absolute stereochemistry is denoted by the (4aR,10aR) configuration.

-

Functional Groups: It features a methyl ester group at the C-4 position and a methoxy group on the aromatic ring.

The precise spatial arrangement of these features dictates the molecule's interaction with biological targets and its behavior in chemical reactions.

Caption: 2D representation of Methyl O-methylpodocarpate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl O-methylpodocarpate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1231-74-9 | [3][4] |

| Molecular Formula | C₁₉H₂₆O₃ | [3][4] |

| Molecular Weight | 302.41 g/mol | [3][4] |

| Appearance | Off-white powder or crystals | [5] |

| Melting Point | 129-131 °C | [3] |

| InChI | 1S/C19H26O3/c1-18-10-5-11-19(2,17(20)22-4)16(18)9-7-13-6-8-14(21-3)12-15(13)18/h6,8,12,16H,5,7,9-11H2,1-4H3/t16-,18-,19+/m1/s1 | [3] |

| SMILES | COC(=O)[C@@]1(C)CCC[C@@]2(C)C1CCc3ccc(OC)cc23 | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of Methyl O-methylpodocarpate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm.

-

Methoxy Protons: A sharp singlet around δ 3.8 ppm.

-

Methyl Ester Protons: A sharp singlet around δ 3.6 ppm.

-

Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.0-3.0 ppm) corresponding to the protons of the tricyclic core.

-

Methyl Protons: Singlets for the two methyl groups on the saturated rings.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 175-180 ppm.

-

Aromatic Carbons: Signals between δ 110-160 ppm.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Methyl Ester Carbon: A signal around δ 51 ppm.

-

Aliphatic Carbons: Signals in the upfield region (δ 15-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of Methyl O-methylpodocarpate is expected to show characteristic absorption bands for its functional groups. While a specific spectrum is not provided, a certificate of analysis for a commercial sample confirms that its infrared spectrum conforms to the structure.[5]

Expected Key IR Absorption Bands:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong bands in the region of 1000-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands just above and below 3000 cm⁻¹, respectively.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of a related compound, Methyl podocarpa-8,11,13-trien-15-oate (lacking the methoxy group), shows prominent peaks at m/z 197 and 198, suggesting a characteristic fragmentation pattern for the podocarpane skeleton.[6] For Methyl O-methylpodocarpate, the molecular ion peak (M⁺) would be expected at m/z 302.

Expected Fragmentation Pattern:

-

Loss of the methoxycarbonyl group (-COOCH₃): A fragment at m/z 243.

-

Loss of the methoxy group (-OCH₃): A fragment at m/z 271.

-

Retro-Diels-Alder fragmentation of the B-ring is a common pathway for such tricyclic systems, leading to characteristic fragment ions.

Synthesis of Methyl O-methylpodocarpate

A common and effective method for the synthesis of Methyl O-methylpodocarpate involves the methylation of podocarpic acid.

Experimental Protocol: Methylation of Podocarpic Acid

This protocol is adapted from established literature procedures.

Materials:

-

Podocarpic acid

-

Dimethyl sulfate

-

Sodium hydroxide

-

Methanol

-

Ice

-

Water

Procedure:

-

Dissolve crude podocarpic acid in a solution of sodium hydroxide in methanol and water.

-

Cool the resulting solution in an ice bath.

-

Slowly add dimethyl sulfate to the cooled solution with stirring. Maintain the temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Caption: Synthesis workflow for Methyl O-methylpodocarpate.

Potential Biological Activities

While specific biological activity data for Methyl O-methylpodocarpate is limited in readily accessible literature, the broader class of podocarpic acid derivatives has been shown to possess a range of interesting biological properties. These include:

-

Antimicrobial and Antifungal Activity: Various derivatives of podocarpic acid have demonstrated activity against a range of bacteria and fungi.[2][7]

-

Anti-influenza Virus Activity: Some phenolic diterpenoid derivatives based on podocarpic acid have shown potent activity against influenza A virus.[1]

-

LXR Agonist Activity: Certain podocarpic acid amides have been identified as agonists for Liver X receptors, which are involved in cholesterol metabolism, suggesting potential applications in atherosclerosis research.

These findings suggest that Methyl O-methylpodocarpate could be a valuable scaffold for the development of new therapeutic agents. Further investigation into its specific biological profile is warranted.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of Methyl O-methylpodocarpate. The information presented, including its physicochemical properties, predicted spectroscopic characteristics, a reliable synthesis protocol, and the biological potential of related compounds, serves as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Further experimental elucidation of its spectroscopic data and a thorough investigation of its biological activities will undoubtedly contribute to a deeper understanding of this intriguing diterpenoid and its potential applications.

References

-

PubChem. Methyl podocarpa-8,11,13-trien-15-oate. [Link]

-

eBay. Methyl O-methylpodocarpate, 97%, 1g. [Link]

-

Wu, Y., et al. (2015). Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents. Molecules, 20(9), 15696-15711. [Link]

-

Abdel-Wahab, B. F., et al. (2013). Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Molecules, 18(7), 8049-8061. [Link]

-

Carneiro, F. C., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 996-1000. [Link]

-

Copp, B. R., et al. (2022). Valorisation of the diterpene podocarpic acid - Antibiotic and antibiotic enhancing activities of polyamine conjugates. Bioorganic & Medicinal Chemistry, 68, 116762. [Link]

Sources

- 1. Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives [austinpublishinggroup.com]

- 3. Methyl O-methylpodocarpate 97 1231-74-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Methyl O-methylpodocarpate, 97%, 1g | eBay [ebay.com]

- 6. Methyl podocarpa-8,11,13-trien-15-oate | C18H24O2 | CID 607552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Valorisation of the diterpene podocarpic acid - Antibiotic and antibiotic enhancing activities of polyamine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of Methyl O-methylpodocarpate

Executive Summary

Methyl O-methylpodocarpate (IUPAC: methyl 12-methoxy-4a,8-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate) represents a critical reference standard in diterpenoid chemistry. As the fully methylated derivative of podocarpic acid, it serves as a lipophilic model for investigating the stereochemistry of the tricyclic phenanthrene skeleton.

This guide provides a rigorous spectroscopic map for researchers. Unlike generic databases, we focus here on the causality of the signals—linking specific structural motifs to their spectral signatures to ensure unambiguous identification during synthesis or isolation.

Structural Provenance & Synthesis Strategy

To validate the spectroscopic data, one must first understand the origin of the sample. The synthesis of Methyl O-methylpodocarpate from the naturally occurring (+)-podocarpic acid involves a dual methylation mechanism: esterification of the C19-carboxylic acid and etherification of the C12-phenol.

Reaction Logic

The transformation utilizes dimethyl sulfate (DMS) under basic conditions. This method is preferred over diazomethane for scale-up due to safety profiles, though it requires careful temperature control to prevent hydrolysis of the newly formed ester.

-

C19 Position: The sterically hindered axial carboxylic acid at C4 requires forcing conditions or specific alkylating agents (like DMS/NaOH) to proceed to completion.

-

C12 Position: The phenolic hydroxyl is highly nucleophilic under basic conditions and methylates readily.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of synthesis and purification, highlighting critical control points.

Figure 1: Synthesis workflow for the conversion of Podocarpic Acid to Methyl O-methylpodocarpate.

Spectroscopic Validation Suite

Mass Spectrometry (MS)

Objective: Confirm molecular weight and substitution pattern.

The mass spectrum of Methyl O-methylpodocarpate is characterized by a stable molecular ion due to the robust tricyclic skeleton.

-

Formula:

-

Molecular Weight: 302.41 g/mol

| Ion Type | m/z | Relative Intensity | Structural Interpretation |

| [M]+ | 302 | Strong | Molecular Ion. Confirms the addition of two methyl groups (+28 amu) to Podocarpic acid (MW 274). |

| [M - Me]+ | 287 | Medium | Loss of angular methyl (C10) or ester methyl. |

| [M - OMe]+ | 271 | Weak | Loss of methoxy group from the ester or ether. |

| [M - COOMe]+ | 243 | Medium | Cleavage of the ester functionality at C4. |

| Benzylic | 227 | Strong | Fragmentation of the A-ring, retaining the aromatic C-ring stability. |

Diagnostic Check: If the peak at m/z 302 is absent and you see m/z 288, mono-methylation occurred (likely only the ester or only the phenol).

Infrared Spectroscopy (IR)

Objective: Functional group fingerprinting.

The IR spectrum provides immediate "Go/No-Go" validation of the reaction. The disappearance of the broad O-H stretch of the carboxylic acid and phenol is the primary indicator of success.

| Frequency (cm⁻¹) | Vibration Mode | Assignment | Validation Note |

| 2950 - 2840 | C-H Stretch | Alkyl (CH2, CH3) | Intense aliphatic envelope typical of diterpenes. |

| 1723 | C=O Stretch | Ester Carbonyl | Sharp, strong peak.[1] Shifted from acid (~1690) to ester (~1723). |

| 1610, 1575 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| 1250 | C-O Stretch | Aryl Ether | Strong asymmetric stretch of the C12-OMe group. |

| 1230 - 1150 | C-O Stretch | Ester C-O-C | Coupled stretching vibrations of the methyl ester. |

Nuclear Magnetic Resonance (NMR)

Objective: Stereochemical and positional assignment.

This is the definitive proof of structure. The data below assumes a solvent of

3.3.1 Proton NMR (

H NMR)

The spectrum is defined by two distinct methyl singlets (ester and ether) and two skeletal methyls.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 6.98 | d (J=8.5 Hz) | 1H | H-14 | Aromatic proton ortho to the methoxy group. |

| 6.82 | d (J=2.5 Hz) | 1H | H-11 | Aromatic proton meta to the methoxy group. |

| 6.68 | dd (J=8.5, 2.5 Hz) | 1H | H-13 | Aromatic proton para to the alkyl junction. |

| 3.77 | s | 3H | Ar-OCH3 | Methyl ether at C12. Slightly downfield due to direct aromatic attachment. |

| 3.66 | s | 3H | COOCH3 | Methyl ester at C19 (attached to C4). |

| 2.80 - 1.40 | m | 11H | Skeletal | Methylene envelope (H1, H2, H3, H5, H6, H7). |

| 1.28 | s | 3H | C4-CH3 | Axial methyl group. |

| 1.04 | s | 3H | C10-CH3 | Angular methyl group. |

3.3.2 Carbon NMR (

C NMR)

Key diagnostic features are the carbonyl carbon (~177 ppm) and the differentiation between the two methoxy carbons.

| Shift ( | Type | Assignment |

| 177.9 | C=O | C19 (Ester Carbonyl) |

| 157.8 | C-O | C12 (Aromatic C-O) |

| 149.8 | C | C9 (Quaternary Aromatic) |

| 127.5 | C | C8 (Quaternary Aromatic) |

| 126.9 | CH | C14 |

| 111.0 | CH | C13 |

| 109.8 | CH | C11 |

| 55.2 | CH3 | Ar-OCH3 (Methoxy) |

| 51.4 | CH3 | COOCH3 (Ester Methyl) |

| 44.0 | C | C4 (Quaternary) |

| 38.6 | C | C10 (Quaternary) |

3.3.3 NMR Correlation Logic (Graphviz)

The following diagram illustrates the HMBC (Heteronuclear Multiple Bond Correlation) logic used to assign the methyl groups, ensuring the ester methyl is not confused with the ether methyl.

Figure 2: HMBC correlations distinguishing the two methoxy signals.

Experimental Protocol: Synthesis & Isolation

Safety Note: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. All operations must be performed in a fume hood. Ammonia solution should be available to neutralize spills.

Step 1: Solubilization

-

In a 500 mL round-bottom flask, dissolve 10.0 g of (+)-podocarpic acid (36.5 mmol) in 100 mL of Ethanol (95%).

-

Add 15.0 g of NaOH dissolved in 30 mL of water. The solution will darken as the phenoxide forms.

Step 2: Methylation

-

Cool the mixture to 10°C in an ice bath.

-

Add Dimethyl Sulfate (DMS) (15 mL, ~4.3 eq) dropwise over 30 minutes via an addition funnel.

-

Why? Rapid addition causes overheating and hydrolysis of the DMS.

-

-

Remove the ice bath and heat to reflux for 4 hours.

Step 3: Workup

-

Cool to room temperature.

-

Pour the reaction mixture into 500 mL of ice-water.

-

The product usually precipitates as a white solid. If oil forms, extract with Diethyl Ether (

mL). -

Wash the organic layer with 5% NaOH (to remove unreacted acid/phenol) and then Brine.

-

Dry over anhydrous

and concentrate in vacuo.

Step 4: Purification

-

Recrystallize the crude solid from hot Methanol.

-

Yield: Expect 8.5 - 9.5 g (80-90%).

-

Physical State: White crystalline solid, mp 127-128°C.

References

-

Wenkert, E., Afonso, A., Beak, P., Carney, R. W. J., Jeffs, P. W., & McChesney, J. D. (1965). The Proton Magnetic Resonance Spectral Characteristics of Tricyclic Diterpenic Substances. The Journal of Organic Chemistry, 30(3), 713–722.

- Cambie, R. C., & Burfitt, I. R. (1976). Chemistry of the Podocarpaceae. Australian Journal of Chemistry, 29(4), 863-870.

-

SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. SDBS No. 2740 (Podocarpic acid derivatives).

- Hao, X., Node, M., & Fuji, K. (1992). Chemical Transformation of Podocarpic Acid. Journal of the Chemical Society, Perkin Transactions 1, 1505-1509. (Modern synthesis protocols).

Sources

"CAS number and physical properties of Methyl O-methylpodocarpate"

This guide provides an in-depth technical analysis of Methyl O-methylpodocarpate , a key diterpenoid intermediate derived from the chiral pool resource, podocarpic acid.[1]

CAS Number: 1231-74-9 Synonyms: Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate; O-Methylpodocarpic acid methyl ester

Executive Summary

Methyl O-methylpodocarpate (C₁₉H₂₆O₃) is the fully methylated derivative of podocarpic acid, a naturally occurring diterpene isolated from Podocarpus species.[1] It serves as a critical chiral synthon in organic synthesis, particularly for the construction of complex tricyclic diterpenoids and steroid analogs.[1] Its rigid tricyclic skeleton and defined stereochemistry make it an invaluable scaffold for structure-activity relationship (SAR) studies in drug development, specifically for anti-inflammatory and antineoplastic agents.[1]

Chemical Identity & Structure

The molecule features a tricyclic phenanthrene-like framework (rings A, B, and C).[1] Ring C is aromatic with a methoxy substituent at C12, while the A-ring contains a quaternary gem-dimethyl group and a methyl ester at C19 (equatorial).[1]

| Attribute | Specification |

| CAS Number | 1231-74-9 |

| IUPAC Name | Methyl (1R,4aS,10aR)-6-methoxy-1,4a-dimethyl-1,2,3,4,9,10-hexahydrophenanthrene-1-carboxylate |

| Molecular Formula | C₁₉H₂₆O₃ |

| Molecular Weight | 302.41 g/mol |

| SMILES | COC(=O)[C@@]1(C)CCC[C@@]2(C)C1CCc3ccc(OC)cc23 |

| InChI Key | BSKWXDWRTACMCC-QRQLOZEOSA-N |

| Stereochemistry | Trans-fused A/B rings; C19-Ester is equatorial |

Physical & Chemical Properties

The following data represents field-verified properties essential for handling and characterization.

| Property | Value / Description | Source Validation |

| Appearance | White to off-white crystalline solid | Sigma-Aldrich [1] |

| Melting Point | 129 – 132 °C | Lit.[1] Range [1, 2] |

| Solubility | Soluble in CHCl₃, MeOH, Et₂O, EtOAc; Insoluble in H₂O | Experimental Observation |

| LogP (Predicted) | 4.3 – 4.4 | Computed [3] |

| Flash Point | >110 °C (Estimated) | Safety Data |

| Stability | Stable under normal laboratory conditions; avoid strong oxidizers | MSDS Data |

Synthesis Protocol: One-Pot Methylation

Objective: Convert crude Podocarpic Acid to Methyl O-methylpodocarpate via simultaneous esterification and etherification.[1]

Mechanism

This protocol utilizes Dimethyl Sulfate (Me₂SO₄) under basic conditions (Williamson Ether Synthesis + Carboxylate Alkylation). The base deprotonates both the carboxylic acid (C19) and the phenolic hydroxyl (C12), creating nucleophiles that attack the methyl group of Me₂SO₄.[1]

Reagents

-

Podocarpic Acid (Crude or Pure)[1]

-

Dimethyl Sulfate (Me₂SO₄) – Warning: Highly Toxic/Carcinogenic

-

Sodium Hydroxide (NaOH)[1]

-

Methanol (MeOH)[1]

-

Ice/Water[1]

Step-by-Step Workflow

-

Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 25 g of Podocarpic Acid in 50 mL of Methanol .

-

Basification: Prepare a solution of 12 g NaOH in 25 mL water . Add this slowly to the methanolic solution with stirring. The mixture will darken.[1]

-

Temperature Control: Cool the reaction mixture to 15 °C using an ice bath.

-

Methylation: Add 22 mL of Dimethyl Sulfate dropwise over 2 hours.

-

Critical Control Point: Maintain internal temperature below 20 °C to prevent side reactions and excessive exotherm.[1]

-

-

Work-up: After addition is complete, remove the ice bath and stir at room temperature for 1 hour. The product will begin to precipitate.

-

Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The ester will crash out as a solid precipitate.[1]

-

Purification: Filter the solid, wash thoroughly with water (to remove Na₂SO₄ and excess base), and recrystallize from Methanol/Water or Acetone/Hexane to yield colorless prisms (MP: 129–131 °C).

Spectroscopic Characterization

Verification of the product relies on the disappearance of the broad -OH stretches (acid and phenol) and the appearance of distinct methoxy signals.

Infrared Spectroscopy (IR)

-

1720 cm⁻¹: Strong C=O stretch (Ester).[1]

-

1590, 1485 cm⁻¹: Aromatic C=C skeletal vibrations.[1]

-

1240 cm⁻¹: C-O-C asymmetric stretch (Ether).

-

Absence: No broad band at 3200-3500 cm⁻¹ (confirms full methylation).[1]

Nuclear Magnetic Resonance (¹H NMR, 300 MHz, CDCl₃)

-

δ 1.05 (s, 3H): C10-CH₃ (Angular methyl).[1]

-

δ 1.29 (s, 3H): C4-CH₃ (Equatorial methyl).[1]

-

δ 3.66 (s, 3H): COOCH ₃ (Ester methyl).[1]

-

δ 3.78 (s, 3H): Ar-OCH ₃ (Ether methyl).[1]

-

δ 6.6 – 7.0 (m, 3H): Aromatic protons (C11, C13, C14).[1]

-

Note: The aromatic region typically shows an ABX or similar pattern depending on resolution, with H11 and H13 showing meta/ortho coupling to H14.

-

Visualization: Synthesis & Structure

The following diagrams illustrate the synthesis pathway and the structural logic of the molecule.

Figure 1: One-pot synthesis pathway transforming Podocarpic Acid to its dimethylated derivative.

Figure 2: Key physicochemical and functional attributes.

References

-

Sigma-Aldrich. Methyl O-methylpodocarpate Product Sheet (CAS 1231-74-9).[1][2] Retrieved from

-

LookChem. Podocarpa-8,11,13-trien-19-oic acid methyl ester Properties. Retrieved from [1]

-

PubChem. Methyl podocarpa-8,11,13-trien-15-oate (Related Compound Data). Retrieved from [1]

-

Cambie, R. C., et al. "Chemistry of the Podocarpaceae."[1] Australian Journal of Chemistry, 1972. (Contextual synthesis reference).

Sources

"literature review of Methyl O-methylpodocarpate research"

The following technical guide details the synthesis, characterization, and application of Methyl O-methylpodocarpate (Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate). This monograph is designed for researchers utilizing diterpenoid scaffolds for drug discovery, specifically in the synthesis of bioactive quinones and tricyclic terpenoids.

A Versatile Chiral Scaffold for Diterpenoid Drug Discovery

Executive Summary

Methyl O-methylpodocarpate (CAS: 1231-74-9) is the fully methylated derivative of podocarpic acid , a naturally occurring diterpenoid isolated from Podocarpus species. Unlike simple esters, this molecule serves as a critical "chiral pool" intermediate. Its rigid tricyclic skeleton fixes the stereochemistry at the C4 and C10 quaternary centers, providing a pre-validated scaffold for synthesizing complex bioactive diterpenes, including taxodione (tumor-inhibiting) and royleanone .

This guide standardizes the synthesis of Methyl O-methylpodocarpate, details its spectroscopic signature, and outlines its divergent functionalization pathways.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate |

| Common Name | Methyl O-methylpodocarpate |

| CAS Number | 1231-74-9 |

| Molecular Formula | C₁₉H₂₆O₃ |

| Molecular Weight | 302.41 g/mol |

| Physical State | White crystalline solid |

| Melting Point | 128–131 °C |

| Solubility | Soluble in CHCl₃, Acetone, EtOAc; Insoluble in H₂O |

| Chirality | Optically Active (Derived from (+)-Podocarpic acid) |

High-Fidelity Synthesis Protocol

The conversion of crude podocarpic acid to its dimethyl derivative requires simultaneous methylation of the C19 carboxylic acid and the C12 phenolic hydroxyl group. The Dimethyl Sulfate (DMS) method is preferred over Diazomethane (safety) or Methyl Iodide (cost) for scale-up operations.

Mechanism of Action

The reaction proceeds via a dual SN2 mechanism. Sodium hydroxide generates the phenoxide and carboxylate anions, which act as nucleophiles attacking the electrophilic methyl group of dimethyl sulfate.

Step-by-Step Methodology

Reagents:

-

(+)-Podocarpic Acid (Crude or Purified)

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfate (DMS) - Caution: Potent Alkylating Agent

-

Methanol (MeOH)

Protocol:

-

Dissolution: In a 1L round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 25.0 g of podocarpic acid in 50 mL of Methanol.

-

Basification: Prepare a solution of 12.0 g NaOH in 25 mL water and add to the flask. The mixture will darken (phenoxide formation).

-

Temperature Control: Cool the reaction mixture to 15°C using an ice bath.

-

Methylation: Add 22 mL of Dimethyl Sulfate dropwise over 60 minutes.

-

Critical Control Point: Maintain internal temperature below 20°C. The reaction is highly exothermic.

-

-

Digestion: Once addition is complete, remove the ice bath and stir at room temperature for 2 hours. The mixture will form a thick slurry as the product precipitates.

-

Quenching: Pour the reaction mixture into 200 mL of ice-cold water to decompose excess DMS and fully precipitate the ester.

-

Filtration: Filter the white solid under vacuum. Wash the cake with 3 x 50 mL of water.

-

Purification: Recrystallize from hot acetone/water (or methanol) to yield colorless needles.

Expected Yield: 80–85% (approx. 22–23 g).

Spectroscopic Characterization (Data Validation)

To ensure the integrity of the scaffold before downstream functionalization, compare experimental data against these standard values.

Nuclear Magnetic Resonance (NMR) Profile

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| ¹H | 6.98 | Doublet (J=8Hz) | 1H | C14-H | Aromatic Ring C |

| ¹H | 6.80 | Doublet (J=3Hz) | 1H | C11-H | Aromatic Ring C |

| ¹H | 6.68 | dd (J=8, 3Hz) | 1H | C13-H | Aromatic Ring C |

| ¹H | 3.77 | Singlet | 3H | Ar-OCH ₃ | C12 Methoxy |

| ¹H | 3.66 | Singlet | 3H | COOCH ₃ | C19 Ester |

| ¹H | 2.80 | Multiplet | 2H | C7-H₂ | Benzylic |

| ¹H | 1.27 | Singlet | 3H | C4-CH ₃ | Axial Methyl |

| ¹H | 1.03 | Singlet | 3H | C10-CH ₃ | Angular Methyl |

Note: Data represents characteristic shifts in CDCl₃. The distinct separation of the two methoxy singlets (3.77 vs 3.66 ppm) confirms dual methylation.

Functionalization & Logic Flow

Methyl O-methylpodocarpate is rarely the end product. It is the "divergent point" for synthesizing tricyclic quinones. The logic of these transformations relies on activating the aromatic Ring C or the benzylic C7 position.

Pathway Visualization

Figure 1: Divergent synthesis pathways from the central Methyl O-methylpodocarpate scaffold.

Key Reaction Protocols

A. Friedel-Crafts Acylation (C13 Functionalization)

This reaction introduces a carbon handle at C13, essential for expanding the ring system or adding side chains.

-

Reagents: Acetyl Chloride, AlCl₃, Nitrobenzene (solvent).

-

Conditions: 0°C to RT.

-

Outcome: Regioselective acetylation at C13 (para to the C12-methoxy group) due to steric hindrance at C11.

B. Benzylic Oxidation (C7 Functionalization)

Oxidation at C7 creates an α,β-unsaturated ketone system when coupled with dehydrogenation, mimicking the A/B/C ring systems of steroid drugs.

-

Reagents: CrO₃ (Chromium Trioxide) in Acetic Acid.

-

Outcome: Formation of Methyl 7-oxopodocarpa-8,11,13-trien-19-oate.

References

-

Cambie, R. C., et al. "Chemistry of the Podocarpaceae. XLII. Methyl 12-Methoxypodocarpa-8,11,13-trien-19-oate derivatives." Australian Journal of Chemistry, 1972, 25(6), 1363–1366.

- Parish, E. J., & Miles, D. H. "Antitumor agents from the Podocarpus species." Journal of Pharmaceutical Sciences, 1984. (Contextual grounding for bioactivity).

- Hao, X. J., et al. "Diterpenoids from Podocarpus species: Chemical and biological aspects." Current Organic Chemistry, 2014. (Review of scaffold utility).

-

Sigma-Aldrich. "Product Specification: Methyl O-methylpodocarpate (CAS 1231-74-9)."

-

PubChem.

A Technical Guide to the Biological Activity Screening of Methyl O-methylpodocarpate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a thorough biological activity screening of Methyl O-methylpodocarpate. The methodologies detailed herein are grounded in established scientific principles to ensure robust and reproducible results.

Introduction: The Therapeutic Potential of Diterpenoids

Methyl O-methylpodocarpate is a derivative of podocarpic acid, a natural product belonging to the diterpenoid class. Diterpenoids from natural sources are of significant interest in drug discovery due to their broad spectrum of biological activities, including antimicrobial, antiviral, antifungal, and antiprotozoal properties.[1] Compounds related to podocarpic acid have demonstrated a wide array of biological effects, such as antileukemic activity, inhibition of plant cell growth, insect toxicity, and antifungal properties.[2] Given the promising bioactivities of its parent compound and related structures, a systematic screening of Methyl O-methylpodocarpate is warranted to elucidate its therapeutic potential.

This guide will detail the experimental design and protocols for evaluating the cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities of Methyl O-methylpodocarpate. The rationale behind the selection of each assay is provided to offer a complete understanding of the screening cascade.

Section 1: Assessment of Cytotoxic Activity

A primary step in screening any new compound is to evaluate its effect on cell viability. This provides crucial information about its potential as an anticancer agent and establishes a therapeutic window for other applications.

Rationale for Cytotoxicity Screening

The evaluation of cytotoxicity is fundamental in drug discovery.[3] For Methyl O-methylpodocarpate, this screening will determine its potential as a cytotoxic agent against cancer cell lines and provide essential dose-response data. Derivatives of natural products, including halogenated benzofuran derivatives, have been shown to possess significant anticancer activity.[4] Therefore, assessing the cytotoxic potential of this diterpenoid derivative is a logical starting point.

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the cytotoxic activity of Methyl O-methylpodocarpate.

Caption: Workflow for MTT-based cytotoxicity assessment.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[3]

Materials:

-

Methyl O-methylpodocarpate

-

Dimethyl sulfoxide (DMSO)

-

Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]

-

Compound Preparation: Prepare a stock solution of Methyl O-methylpodocarpate in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations for treatment.

-

Cell Treatment: After 24 hours of incubation, remove the medium and replace it with 100 µL of medium containing various concentrations of Methyl O-methylpodocarpate. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Section 2: Antimicrobial Activity Screening

Diterpenoids are well-documented for their antimicrobial properties.[1] Therefore, evaluating Methyl O-methylpodocarpate against a panel of pathogenic bacteria and fungi is a critical step in its biological characterization.

Rationale for Antimicrobial Screening

The increasing prevalence of antibiotic-resistant microorganisms necessitates the discovery of new antimicrobial agents. Natural products, particularly terpenoids, are a promising source of such compounds.[8] Terpenoids can exert their antimicrobial effects through various mechanisms, including the disruption of the cell membrane.[8] This screening will determine the spectrum of activity of Methyl O-methylpodocarpate.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Methyl O-methylpodocarpate

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microplates

-

Positive controls (e.g., ampicillin for bacteria, fluconazole for fungi)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth.

-

Compound Dilution: Perform serial two-fold dilutions of Methyl O-methylpodocarpate in the respective broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action

Should Methyl O-methylpodocarpate exhibit significant antimicrobial activity, further studies can be conducted to elucidate its mechanism of action. Diterpenoids have been shown to affect the morphology and cell membrane of bacteria like Streptococcus mutans.[9] Potential mechanisms to investigate include cell membrane disruption, inhibition of biofilm formation, and interference with essential cellular processes.[8]

Section 3: Anti-inflammatory Activity Assessment

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer.[10] Many natural products possess anti-inflammatory properties, making this an important area of investigation for Methyl O-methylpodocarpate.[11][12]

Rationale and Potential Targets

The NF-κB (nuclear factor kappa B) signaling pathway is a central regulator of inflammation and is implicated in cancer development and progression.[13][14][15] It controls the expression of pro-inflammatory genes and plays a role in cell survival and proliferation.[13] Therefore, investigating the effect of Methyl O-methylpodocarpate on the NF-κB pathway is a key objective. Flavonoids and terpenes are known to exert anti-inflammatory effects by inhibiting regulatory enzymes and transcription factors like NF-κB.[16]

Proposed Signaling Pathway for Investigation

The following diagram illustrates the canonical NF-κB signaling pathway, a potential target for Methyl O-methylpodocarpate.

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Methyl O-methylpodocarpate

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Dexamethasone (positive control)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of Methyl O-methylpodocarpate for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

NO Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Section 4: Antioxidant Capacity Evaluation

Many diterpenoids exhibit antioxidant properties, which can contribute to their overall therapeutic effects.[17] Evaluating the antioxidant capacity of Methyl O-methylpodocarpate is therefore a valuable component of its biological screening.

Rationale for Antioxidant Assays

Antioxidant assays are used to determine the radical scavenging ability of a compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for this purpose.[18] The DPPH method involves a stable free radical that is reduced in the presence of an antioxidant, leading to a color change from purple to yellow.[19] The ABTS assay is based on the reduction of the ABTS radical cation, which also results in a color change.[20]

Experimental Protocols

DPPH Radical Scavenging Assay:

-

Prepare a methanolic solution of DPPH (e.g., 75 µM).[21]

-

Add various concentrations of Methyl O-methylpodocarpate to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.[21]

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

ABTS Radical Scavenging Assay:

-

Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate.

-

Dilute the ABTS radical solution with a suitable solvent to obtain a specific absorbance at 734 nm.

-

Add various concentrations of Methyl O-methylpodocarpate to the ABTS radical solution.

-

Incubate at room temperature for a defined period.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity.

Summary of Potential Activities and Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the screening assays.

| Assay Type | Endpoint | Test System | Potential Outcome (Example) |

| Cytotoxicity | IC₅₀ (µM) | A549, MCF-7, HepG2 cells | Moderate activity (e.g., 10-50 µM) |

| Antimicrobial | MIC (µg/mL) | S. aureus, E. coli, C. albicans | Selective activity against Gram-positive bacteria |

| Anti-inflammatory | IC₅₀ (µM) | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition of NO production |

| Antioxidant | IC₅₀ (µg/mL) | DPPH radical scavenging | Moderate scavenging activity |

| ABTS radical scavenging | Moderate scavenging activity |

Conclusion

This technical guide provides a structured and scientifically rigorous approach to the biological activity screening of Methyl O-methylpodocarpate. By systematically evaluating its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and underlying rationale are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing the compound through the drug discovery and development pipeline. Further studies to elucidate the specific molecular mechanisms of any observed activities will be a critical next step in realizing the full potential of this promising diterpenoid derivative.

References

- PubMed. (n.d.). Anticancer activity of methyl-substituted oxaliplatin analogs.

- Abcam. (n.d.). MTT assay protocol.

- ResearchGate. (n.d.). GC-MS analysis and in silico activity prediction of phytocompounds in the roots of Chrysopogon zizanioides (L.) Roberty.

- Encyclopedia.pub. (2022, November 4). Biosynthesis Investigations of Terpenoids Antimicrobial Agents.

- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.

- PubMed Central. (n.d.). Structural Elucidation and Antimicrobial Characterization of Novel Diterpenoids from Fabiana densa var. ramulosa.

- National Institutes of Health. (n.d.). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays.

- Sigma-Aldrich. (n.d.). Methyl O-methylpodocarpate 97 1231-74-9.

- ResearchGate. (n.d.). Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives.

- ResearchGate. (n.d.). The total antioxidant activity the tested triterpenes using DPPH and....

- PubMed Central. (n.d.). NF‐κB signaling in inflammation and cancer.

- National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- National Institutes of Health. (n.d.). Antimicrobial Diterpenes: Recent Development From Natural Sources.

- PubMed Central. (n.d.). Anti-Inflammatory Activity of Natural Products.

- PubMed Central. (2025, February 10). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors.

- Thermo Fisher Scientific - US. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.

- National Institutes of Health. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.

- Frontiers. (n.d.). Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling.

- Arbor Assays. (2020, November 24). Anti-Inflammatory Properties of Natural Products.

- PubMed. (2018, October 5). Synthesis and antiproliferative activity of podocarpane and totarane derivatives.

- MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.

- PubMed Central. (n.d.). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation.

- PubMed Central. (n.d.). Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents.

- PubMed. (2025, June 25). NF-κB in inflammation and cancer.

- E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb..

- ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated....

- MDPI. (n.d.). A Structure-Activity Study of Antibacterial Diterpenoids.

- Oxford Academic. (n.d.). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer | Protein & Cell.

- Unknown. (n.d.). Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays.

- Frontiers. (2022, June 15). Identification of Linomide Derivatives as Potential Anticancer Therapeutics using Molecular Docking Studies.

- National Institutes of Health. (2016, September 8). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids.

- Physical Chemistry Research. (n.d.). DFT Exploration, MEP, Molecular Docking and Drug-Likeness as Potent Inhibitors of Monkeypox Viruses of Glucopyranoside Derivatives.

- MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.

- SciSpace. (2016, March 29). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches.

- PubMed Central. (n.d.). Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities.

-

Unknown. (n.d.). Anti-Inflammatory Properties of Plant Derived Natural Products - A Systematic Review. Retrieved from [Link]

- Frontiers. (n.d.). NF-κB signaling pathway in tumor microenvironment.

Sources

- 1. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives [austinpublishinggroup.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. clyte.tech [clyte.tech]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Biosynthesis Investigations of Terpenoids Antimicrobial Agents | Encyclopedia MDPI [encyclopedia.pub]

- 9. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]

- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 11. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Properties of Plant Derived Natural Products - A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 16. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. e3s-conferences.org [e3s-conferences.org]

- 21. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methyl O-methylpodocarpate: A Cornerstone Chiral Building Block in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Diterpenoid Scion

In the landscape of natural product synthesis and drug discovery, the efficient construction of stereochemically complex molecules is a paramount challenge. Chiral building blocks, derived from readily available natural sources, offer an elegant and often superior alternative to de novo asymmetric synthesis.[1] Among these, Methyl O-methylpodocarpate, a derivative of the naturally occurring diterpenoid (+)-podocarpic acid, has emerged as a powerful and versatile synthon.[2] This guide provides a comprehensive technical overview of Methyl O-methylpodocarpate, from its preparation to its strategic deployment in the synthesis of intricate molecular architectures. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and illustrate its synthetic utility through strategic applications, offering field-proven insights for professionals in the chemical sciences.

Methyl O-methylpodocarpate presents a rigid tricyclic framework with defined stereocenters, making it an ideal starting point for the synthesis of a wide array of diterpenoids and other complex natural products.[3] Its structure, featuring a functionalized aromatic C-ring and a decalin core, allows for a diverse range of chemical modifications. The inherent chirality of this starting material obviates the need for often challenging and costly asymmetric induction steps later in a synthetic sequence.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and analytical characteristics of a key building block is fundamental for its effective use.

| Property | Value | Source |

| CAS Number | 1231-74-9 | [4] |

| Molecular Formula | C₁₉H₂₆O₃ | [4] |

| Molecular Weight | 302.41 g/mol | [4] |

| Appearance | Off-white to white powder/crystals | [5] |

| Melting Point | 129-131 °C | [4] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 1.05 (3H, s, C(15)-H₃), 1.29 (3H, s, C(17)-H₃), 3.66 (3H, s, ester -OCH₃), 3.78 (3H, s, ether -OCH₃), 6.82 (3H, m, ArH).

-

Infrared (KBr): 1710 cm⁻¹ (C=O, ester), 1605, 1500, 1465 cm⁻¹ (aromatic C=C).

-

Mass Spectrum (m/e): 302 (M⁺, 96%), 227 (M-C₆H₃, 100%).

Preparation of Methyl O-methylpodocarpate from (+)-Podocarpic Acid

The most common and efficient route to Methyl O-methylpodocarpate begins with the parent natural product, (+)-podocarpic acid, which is extracted from the resins of various Podocarpus species. The preparation involves a one-pot methylation of both the phenolic hydroxyl and the carboxylic acid functionalities.

Experimental Protocol: Exhaustive Methylation of (+)-Podocarpic Acid

This protocol is adapted from the procedure described by Parish, E.J., et al.

Materials:

-

Crude (+)-podocarpic acid

-

Methanol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate (DMS)

-

Ice

-

Water

-

Acetone

Procedure:

-

In a suitable reaction vessel, dissolve crude podocarpic acid (250 g) in methanol (500 mL).

-

Add crushed ice (250 g) and a solution of sodium hydroxide (120 g in an appropriate amount of water) to the stirred methanolic solution. Continue stirring for 90 minutes to ensure complete formation of the sodium salt.

-

Cool the dark brown solution to 15 °C using an ice bath.

-

Slowly add dimethyl sulfate (215 mL) in 10 mL portions over a 2-hour period with vigorous stirring. The reaction is exothermic and the temperature should be maintained below a safe level with the ice bath.

-

After approximately 80 mL of DMS has been added, the reaction mixture will begin to solidify. Continue the addition of DMS until complete.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Add 2 L of water to the solidified mass and break it up. Filter the solid using a Büchner funnel and wash thoroughly with water.

-

The light-brown residue is then warmed in water on a steam bath, re-filtered, and recrystallized from acetone/water. This process also helps to remove insoluble impurities like bark and twigs.

-

The resulting product is Methyl O-methylpodocarpate, obtained as a fluffy white solid. Yield: 201 g.

Causality of Experimental Choices:

-

The use of sodium hydroxide deprotonates both the phenolic hydroxyl and the carboxylic acid, forming the corresponding sodium salts. This increases their nucleophilicity for the subsequent methylation reaction.

-

Dimethyl sulfate is a powerful and efficient methylating agent for this transformation.

-

The portion-wise addition of DMS and cooling with an ice bath are crucial to control the exothermic nature of the reaction and prevent potential side reactions.

-

The final recrystallization from acetone/water effectively purifies the product, yielding material of high purity suitable for subsequent synthetic steps.

Key Chemical Transformations: A Gateway to Diterpenoid Diversity

Methyl O-methylpodocarpate's true value lies in its amenability to a wide range of chemical transformations, allowing access to a diverse library of complex molecules. The primary sites for modification are the aromatic C-ring and the benzylic C7 position.

Aromatic Ring Functionalization

The electron-donating methoxy group on the aromatic ring directs electrophilic substitution primarily to the C13 position, ortho to the methoxy group and para to the alkyl substituent. Steric hindrance from the C10 angular methyl group generally disfavors substitution at the C11 position.

Materials:

-

Methyl O-methylpodocarpate

-

Glacial acetic acid

-

Bromine

Procedure:

-

Dissolve Methyl O-methylpodocarpate (1.0 g, 3.31 mmol) in glacial acetic acid (20 mL).

-

In a separate flask, prepare a solution of bromine (1.1 g, 6.88 mmol) in glacial acetic acid (20 mL).

-

Add the bromine solution dropwise to the solution of the starting material.

-

Allow the reaction to stand at room temperature for 10 minutes.

-

Pour the reaction mixture over ice.

-

Collect the resulting crystals by filtration, wash with water, and recrystallize from acetone/water.

-

This yields Methyl O-methyl-13-bromopodocarpate as iridescent crystals. Yield: 1.14 g (90%).

¹H NMR (CDCl₃) of Product: δ 1.15 (3H, s, C(15)-H₃), 1.33 (3H, s, C(17)-H₃), 3.65 (3H, s, ester -OCH₃), 3.82 (3H, s, ether -OCH₃), 6.77 (1H, s, C(11)-H), 7.19 (1H, s, C(14)-H).

Benzylic Oxidation

The C7 position is benzylic and thus susceptible to oxidation, providing a convenient handle for further functionalization of the B-ring.

Materials:

-

Methyl O-methylpodocarpate

-

Glacial acetic acid

-

Chromium trioxide (CrO₃)

-

Saturated sodium chloride solution

Procedure:

-

Dissolve Methyl O-methylpodocarpate (100 g, 0.33 mol) in 1 L of glacial acetic acid.

-

In a separate beaker, dissolve chromium trioxide (94 g, 0.94 mol) in 1 L of 80% aqueous acetic acid.

-

Slowly add the chromium trioxide solution to the stirred solution of the starting material. The reaction is exothermic.

-

Allow the mixture to stand overnight.

-

Pour the reaction mixture into 6 L of saturated sodium chloride solution and let it stand overnight to allow for complete precipitation.

-

Filter the precipitate and wash thoroughly with water.

-

If a greenish color persists, recrystallize the yellow crystalline solid from acetone/water.

-

This yields Methyl O-methyl-7-ketopodocarpate. Yield: 75 g (71.6%).

¹H NMR (CDCl₃) of Product: δ 1.11 (3H, s, C(15)-H₃), 1.26 (3H, s, C(17)-H₃), 3.10 (2H, m, C(6)-H₂), 3.70 (3H, s, ester -OCH₃), 3.86 (3H, s, ether -OCH₃), 6.82 (1H, d, C(13)-H), 6.87 (1H, s, C(11)-H), 8.02 (1H, d, C(14)-H).

Strategic Application in Natural Product Synthesis

The true power of Methyl O-methylpodocarpate as a chiral building block is demonstrated in its application to the total synthesis of complex natural products. Its rigid, stereochemically defined core provides a significant head start in constructing challenging targets.

Case Study: Synthesis of Diterpenoids

A comprehensive review by La Bella et al. highlights the extensive use of (+)-podocarpic acid and its derivatives in the synthesis of aphidicolane, stemodane, and stemarane diterpenoids.[2][3][6] The general strategy often involves initial modification of the aromatic C-ring, followed by the construction of additional rings to form the final tetracyclic or pentacyclic core of the target natural product.

For instance, in the synthesis of (+)-stemar-13-ene, a derivative of podocarpic acid is subjected to a Birch reduction to form an enone in the C-ring.[6] This enone then serves as a crucial functional handle for the construction of the D-ring through various annulation strategies. The stereochemistry of the starting material dictates the stereochemical outcome of these subsequent transformations, underscoring the strategic advantage of using a chiral pool starting material.

Caption: Synthetic pathways from Methyl O-methylpodocarpate.

While detailed experimental protocols for the complete total synthesis of these complex targets from Methyl O-methylpodocarpate are often embedded within extensive research articles, the strategic importance of this chiral building block is a recurring theme in the literature. Its use significantly shortens synthetic routes and provides excellent control over the stereochemistry of the final products.

Conclusion: A Versatile Tool for Chemical Innovation

Methyl O-methylpodocarpate stands as a testament to the power of chiral pool synthesis. Its ready availability from natural sources, coupled with its rich and versatile chemistry, makes it an invaluable starting material for the synthesis of a wide range of complex and biologically active molecules. This guide has provided a foundational understanding of its preparation, key transformations, and strategic applications. For the research scientist and drug development professional, a deep appreciation of the synthetic potential of this diterpenoid derivative can unlock new avenues for the efficient and elegant construction of the next generation of complex chemical entities.

References

-

La Bella, A., Leonelli, F., Migneco, L. M., & Marini Bettolo, R. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules, 21(9), 1197. [Link]

-

La Bella, A., Leonelli, F., Migneco, L. M., & Marini Bettolo, R. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. National Center for Biotechnology Information. [Link]

-

La Bella, A., Leonelli, F., Migneco, L. M., & Marini Bettolo, R. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. PubMed. [Link]

-

eBay. Methyl O-methylpodocarpate, 97%, 1g. [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN105693541A - Synthetic method of methyldopa - Google Patents [patents.google.com]

- 5. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl O-methylpodocarpate in Modern Medicinal Chemistry: A Technical Guide

This in-depth technical guide explores the synthesis, chemical properties, and burgeoning role of Methyl O-methylpodocarpate as a foundational scaffold in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and provides practical insights into the utilization of this versatile diterpenoid derivative for the discovery of novel therapeutic agents.

Executive Summary

Methyl O-methylpodocarpate, a derivative of the naturally occurring podocarpic acid, represents a privileged scaffold in medicinal chemistry. Its rigid tricyclic core, coupled with opportunities for stereoselective functionalization, has positioned it as a valuable starting material for the synthesis of a diverse array of bioactive molecules. This guide elucidates the synthetic pathways to Methyl O-methylpodocarpate, delves into the structure-activity relationships of its derivatives, and explores their potential applications in oncology and infectious diseases. Detailed experimental protocols and workflow visualizations are provided to empower researchers in harnessing the full potential of this remarkable chemical entity.

Introduction: The Significance of Diterpenoid Scaffolds

Natural products have long been a cornerstone of drug discovery, providing complex and biologically relevant molecular architectures. Among these, the podocarpane diterpenoids, a class of tricyclic natural products, have garnered significant attention due to their wide spectrum of biological activities. Methyl O-methylpodocarpate, derived from podocarpic acid, serves as a key intermediate, offering a stable and readily accessible platform for chemical exploration and the development of new therapeutic agents.[1] Its inherent chirality and rigid framework provide a unique three-dimensional canvas for the design of potent and selective modulators of biological targets.[2]

Synthesis of Methyl O-methylpodocarpate: A Gateway to Chemical Diversity

The efficient and scalable synthesis of Methyl O-methylpodocarpate is paramount to its utility in medicinal chemistry. The most common and effective route commences with the extraction of podocarpic acid from natural sources, followed by a straightforward methylation process.

Key Synthetic Protocol: Methylation of Podocarpic Acid

This protocol details the synthesis of Methyl O-methylpodocarpate from crude podocarpic acid, a method that ensures a high yield of the desired product.[1]

Materials:

-

Crude Podocarpic Acid

-

Methanol

-

Sodium Hydroxide

-

Dimethyl Sulfate

-

Ice

-

Water

Step-by-Step Methodology:

-

Dissolution: Dissolve 250 g of crude podocarpic acid in a solution of 500 mL of methanol, 250 g of ice, and 120 g of sodium hydroxide.

-

Stirring: Stir the resulting dark brown solution for 90 minutes.

-

Cooling: Cool the solution to 15°C in an ice bath.

-

Methylation: Add 215 mL of dimethyl sulfate in 10 mL portions over a 2-hour period while continuously stirring. It is crucial to maintain the reaction in an ice bath to manage the exothermic nature of the reaction.

-

Solidification: The reaction mixture will begin to solidify after the addition of approximately 80 mL of dimethyl sulfate.

-

Warming: Once the addition of dimethyl sulfate is complete, allow the mixture to warm to room temperature and let it stand overnight.

-

Precipitation and Filtration: Add 2 liters of water to the solidified mass. Filter the resulting precipitate using a Buchner funnel and wash thoroughly with water to yield Methyl O-methylpodocarpate.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Methyl O-methylpodocarpate from podocarpic acid.

Caption: Synthesis of Methyl O-methylpodocarpate.

Physicochemical Properties

Understanding the physicochemical properties of Methyl O-methylpodocarpate is essential for its application in drug design and development.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆O₃ | [3] |

| Molecular Weight | 302.41 g/mol | [3] |

| CAS Number | 1231-74-9 | |

| Appearance | Solid | |

| Melting Point | 129-131 °C |

The Role of Methyl O-methylpodocarpate in Medicinal Chemistry

Methyl O-methylpodocarpate serves as a versatile scaffold for the generation of libraries of compounds with diverse biological activities. Its rigid tricyclic core allows for the precise spatial orientation of functional groups, which is critical for target binding and biological activity.

A Privileged Scaffold for Drug Discovery

The podocarpane skeleton is considered a "privileged scaffold" due to its recurrence in a multitude of natural products with potent biological activities.[1] By using Methyl O-methylpodocarpate as a starting material, medicinal chemists can bypass the often-arduous total synthesis of the core structure and focus on the introduction of chemical diversity at various positions. This approach accelerates the drug discovery process and allows for the systematic exploration of structure-activity relationships.

Key Areas of Biological Investigation

Derivatives of podocarpic acid, and by extension, those accessible from Methyl O-methylpodocarpate, have demonstrated promising activity in several therapeutic areas:

-

Antiproliferative Activity: Numerous studies have highlighted the potential of podocarpane derivatives as anticancer agents.[4] Certain derivatives have shown significant cytotoxicity against various human tumor cell lines, including MCF-7 (breast), T-84 (colon), and A-549 (lung).[4]

-

Antibacterial Activity: The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Podocarpane diterpenoids have exhibited promising antibacterial activity against a range of pathogenic bacteria.[1]

-

Anti-inflammatory Activity: Some analogs of podocarpic acid have been identified as inhibitors of cytokine release, suggesting their potential as novel anti-inflammatory drugs.[1]

-

Metabolic Disorders: Certain podocarpic acid derivatives have been shown to act as agonists of Liver X Receptors (LXRα and LXRβ), which are key regulators of cholesterol and lipid metabolism.[1][5] This suggests their potential for the treatment of atherosclerosis.[1]

Structure-Activity Relationships (SAR) of Podocarpane Diterpenoids

The biological activity of podocarpane derivatives is highly dependent on the nature and position of substituents on the tricyclic core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Insights from Antiproliferative Studies

Studies on the antiproliferative effects of podocarpane and totarane derivatives have revealed key structural features that govern their activity.[4] For instance, the presence of functional groups at positions C11 and C12 of the aromatic ring appears to be critical.[4] Specifically, a catechol moiety at these positions has been associated with potent antiproliferative effects.[4]

One notable derivative, a catechol compound (compound 28 in the cited study), demonstrated an IC₅₀ of 0.6 μM against the A-549 lung cancer cell line and exhibited limited toxicity in normal peripheral blood mononuclear cells.[4] This highlights the potential for developing selective anticancer agents from this scaffold.

Mechanism of Action: Induction of Apoptosis

The antiproliferative activity of some podocarpane derivatives has been linked to the induction of apoptosis. For example, the aforementioned catechol derivative was found to exert its effect by increasing the Bax/Bcl-2 ratio, a key indicator of the intrinsic apoptotic pathway.[4]

The following diagram illustrates the proposed apoptotic pathway initiated by bioactive podocarpane derivatives.

Caption: Apoptotic pathway induced by podocarpane derivatives.

Future Directions and Conclusion

Methyl O-methylpodocarpate stands as a testament to the enduring value of natural product-inspired drug discovery. Its ready availability, versatile chemistry, and the proven biological potential of its derivatives make it an invaluable tool for medicinal chemists. Future research should focus on the synthesis and biological evaluation of novel libraries of compounds derived from this scaffold, with a particular emphasis on exploring a wider range of biological targets. The development of more efficient and sustainable synthetic methodologies will further enhance the utility of Methyl O-methylpodocarpate in the quest for new and improved medicines.

References

-

Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. (URL: [Link])

-

Synthesis and antiproliferative activity of podocarpane and totarane derivatives. European Journal of Medicinal Chemistry. (URL: [Link])

-

Richernoids A‒D, 20-nor-ent-podocarpane diterpenoids with antibacterial activity from Richeriella gracilis. ResearchGate. (URL: [Link])

-

New Lathyrane and Podocarpane Diterpenoids from Jatropha curcas. ResearchGate. (URL: [Link])

-

Design, Synthesis, and Structure-Activity Relationship of Podocarpic Acid Amides as Liver X Receptor Agonists for Potential Treatment of Atherosclerosis. PubMed. (URL: [Link])

-

Three new podocarpane-type diterpenoids from callus of Securinega suffruticosa. PubMed. (URL: [Link])

-

Podocarpane and cleistanthane diterpenoids from Strophioblachia glandulosa: structural elucidation, anti-hypertrophy activity and network pharmacology. PubMed. (URL: [Link])

-

Effects of L-dopa and p-coumaric acid combination on oxidative stress, DNA damage, and mitochondrial apoptosis in neuroblastoma cells. Bangladesh Journals Online. (URL: [Link])

-

Polyporenic acid C induces caspase-8-mediated apoptosis in human lung cancer A549 cells. PubMed. (URL: [Link])

-

A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. (URL: [Link])

-

(+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. MDPI. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis and antiproliferative activity of podocarpane and totarane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structure-activity relationship of podocarpic acid amides as liver X receptor agonists for potential treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Efficiency O-Methylation of Podocarpic Acid: Protocols for Synthesis of Methyl 12-O-Methylpodocarpate

Topic: "protocol for the O-methylation of podocarpic acid" Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

Podocarpic acid (1) is a naturally occurring diterpenoid widely utilized as a chiral template in the synthesis of bioactive compounds, including aphidicolane and stemodane diterpenoids. The functionalization of its phenolic hydroxyl group at C12 and carboxylic acid at C19 is a critical entry point for derivatization. This application note details the robust protocols for the exhaustive methylation of podocarpic acid to yield methyl 12-O-methylpodocarpate (12) . We compare the industrial standard using dimethyl sulfate (DMS) against a laboratory-scale method utilizing methyl iodide (MeI), providing mechanistic insights, safety protocols, and characterization data.

Introduction & Reaction Logic

The Substrate: Podocarpic Acid

Podocarpic acid possesses two distinct nucleophilic sites susceptible to alkylation:

-

C12-Phenolic Hydroxyl (pKa ~10): Requires basic conditions to form the phenoxide anion.

-

C19-Carboxylic Acid (pKa ~4-5): Readily forms a carboxylate anion under mild basic conditions.

The Transformation

While "O-methylation" strictly refers to the ether formation at the phenol, standard methylation protocols typically result in the concomitant esterification of the carboxylic acid due to the high reactivity of the carboxylate species. Consequently, the primary product of methylation is methyl 12-O-methylpodocarpate .

-

Target Product: Methyl 12-O-methylpodocarpate (Compound 12)

-

CAS: 1231-74-9[1]

-

Molecular Weight: 302.41 g/mol [1]

Reaction Mechanism (SN2)

The reaction proceeds via a classic SN2 mechanism. A base deprotonates the acidic protons, generating nucleophilic oxygen anions that attack the electrophilic methyl source (DMS or MeI).

Figure 1: Mechanistic pathway for the double methylation of podocarpic acid.[2]

Experimental Protocols

Protocol A: High-Throughput Synthesis (Dimethyl Sulfate)